(1-Aza-2-(2-thienyl)vinyl)(((3,4-difluorophenyl)methylthio)iminomethyl)amine, hydrobromide
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Overview
Description
(1-Aza-2-(2-thienyl)vinyl)(((3,4-difluorophenyl)methylthio)iminomethyl)amine, hydrobromide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a difluorophenyl group, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aza-2-(2-thienyl)vinyl)(((3,4-difluorophenyl)methylthio)iminomethyl)amine, hydrobromide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-difluorobenzyl chloride with thiophene-2-carbaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with an amine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Aza-2-(2-thienyl)vinyl)(((3,4-difluorophenyl)methylthio)iminomethyl)amine, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Chloride ions, iodide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-Aza-2-(2-thienyl)vinyl)(((3,4-difluorophenyl)methylthio)iminomethyl)amine, hydrobromide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions between proteins and small molecules. Its ability to form stable complexes with proteins makes it a valuable tool for investigating protein function and structure.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Aza-2-(2-thienyl)vinyl)(((3,4-difluorophenyl)methylthio)iminomethyl)amine, hydrobromide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and difluorophenyl-containing molecules. Examples include:
- Thiophene-2-carbaldehyde
- 3,4-Difluorobenzyl chloride
- Thiophene-2-ylmethylamine
Uniqueness
What sets (1-Aza-2-(2-thienyl)vinyl)(((3,4-difluorophenyl)methylthio)iminomethyl)amine, hydrobromide apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-[(E)-[amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S2.BrH/c14-11-4-3-9(6-12(11)15)8-20-13(16)18-17-7-10-2-1-5-19-10;/h1-7H,8H2,(H2,16,18);1H/b17-7+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISVOCNKBPWXON-VYYXIRCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=[NH+]N=C(N)SCC2=CC(=C(C=C2)F)F.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=[NH+]/N=C(\N)/SCC2=CC(=C(C=C2)F)F.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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